molecular formula C5H10ClNO2 B1364577 3-chloro-N-hydroxy-2,2-dimethylpropanamide CAS No. 81778-06-5

3-chloro-N-hydroxy-2,2-dimethylpropanamide

Cat. No. B1364577
CAS RN: 81778-06-5
M. Wt: 151.59 g/mol
InChI Key: LOBXXWMXAMOBAH-UHFFFAOYSA-N
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Patent
US04742176

Procedure details

A two liter resin kettle was equipped with two inlet tubes, a thermometer, stirring paddle, pH probes and a cooling jacket. A solution of hydroxylamine sulfate (264 g, 1.61 moles) and ethyl xanthic acid, potassium salt (0.5 g, 0.003 mole) in 700 ml of water was added to the kettle and the stirrer started. One of the inlet tubes was connected through a metering pump to a reservoir containing an aqueous 50% sodium hydroxide solution. The addition of base to the reaction mixture was regulated by an electronic pH meter/controller connected to the pump and pH probe and set for pH of 7.2. Aqueous base was delivered to the reactor until that pH was attained. The other inlet tube was connected through a metering pump to a reservoir containing 3-chloro-2,2-dimethylpropionyl chloride (286 g, 1.84 moles). The acid chloride was added to the reaction mixture during a period of 2.5 hours at a temperatue of 28° C., maintaining a pH of 7.2 by simultaneous addition of base. The reaction slurry was then vacuum filtered and the filter cake dried. The dried filter cake weighted 293 g. An aliquot of the filter cake was dissolved in a mixture of DMF and toluene. Analysis of the extract using GLPC indicated the yield of 3-chloro-N-hydroxy-2,2-dimethylpropanamide, based on the amount of 3-chloro-2,2-dimethylpropionyl chloride, was 85%.
[Compound]
Name
resin
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
264 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
286 g
Type
reactant
Reaction Step Four
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.[NH2:6][OH:7].C(OC(S)=S)C.[K].[OH-].[Na+].[Cl:17][CH2:18][C:19]([CH3:24])([CH3:23])[C:20](Cl)=[O:21]>O>[Cl:17][CH2:18][C:19]([CH3:24])([CH3:23])[C:20]([NH:6][OH:7])=[O:21] |f:0.1,4.5,^1:13|

Inputs

Step One
Name
resin
Quantity
2 L
Type
reactant
Smiles
Step Two
Name
Quantity
264 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=S)S
Name
Quantity
0.5 g
Type
reactant
Smiles
[K]
Name
Quantity
700 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
286 g
Type
reactant
Smiles
ClCC(C(=O)Cl)(C)C
Step Five
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
a thermometer, stirring paddle, pH probes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition of base to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
maintaining a pH of 7.2
ADDITION
Type
ADDITION
Details
by simultaneous addition of base
FILTRATION
Type
FILTRATION
Details
vacuum filtered
CUSTOM
Type
CUSTOM
Details
the filter cake dried
FILTRATION
Type
FILTRATION
Details
The dried filter cake
DISSOLUTION
Type
DISSOLUTION
Details
An aliquot of the filter cake was dissolved in a mixture of DMF and toluene

Outcomes

Product
Name
Type
Smiles
ClCC(C(=O)NO)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.